3-Bromo-6-chloro-4-iodo (1H)indazole
Overview
Description
3-Bromo-6-chloro-4-iodo (1H)indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-4-iodo (1H)indazole can be achieved through various methods, including transition metal-catalyzed reactions and cyclization reactions. One common approach involves the use of halogenated precursors and cyclization agents. For instance, starting from 2-iodoaniline, a series of halogenation and cyclization steps can be employed to introduce the bromine and chlorine substituents, followed by cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions using appropriate halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-4-iodo (1H)indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (NBS, NCS), oxidizing agents (potassium permanganate, hydrogen peroxide), and reducing agents (sodium borohydride, lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized indazoles, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated products .
Scientific Research Applications
3-Bromo-6-chloro-4-iodo (1H)indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Material Science: It is employed in the development of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-4-iodo (1H)indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents enhance the compound’s binding affinity and selectivity towards these targets. For instance, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Bromo-6-chloro-4-iodo (1H)indazole include other halogenated indazoles, such as:
- 3-Bromo-4-chloro-6-iodo (1H)indazole
- 3-Chloro-6-bromo-4-iodo (1H)indazole
- 3-Iodo-6-bromo-4-chloro (1H)indazole
Uniqueness
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties. The presence of bromine, chlorine, and iodine atoms in specific positions on the indazole ring enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
3-bromo-6-chloro-4-iodo-2H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWQEHSDQREWFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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